molecular formula C15H16N4O4S B2858635 Methyl 5-(((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate CAS No. 891124-44-0

Methyl 5-(((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2858635
CAS No.: 891124-44-0
M. Wt: 348.38
InChI Key: AYRRGLDDJAEHBH-UHFFFAOYSA-N
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Description

Methyl 5-(((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a fused triazolo[4,3-a]pyrimidine core. This structure integrates a sulfur-linked furan-2-carboxylate ester moiety and a propyl substituent at position 3.

Properties

IUPAC Name

methyl 5-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S/c1-3-4-9-7-12(20)16-14-17-18-15(19(9)14)24-8-10-5-6-11(23-10)13(21)22-2/h5-7H,3-4,8H2,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRRGLDDJAEHBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC3=CC=C(O3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analog: Ethyl 7-Methyl-3-Oxo-5-Phenyl-2-(2,4,6-Trimethoxybenzylidene)-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate

A structurally related compound, ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (hereafter referred to as Compound A ), serves as a critical comparator (Evidences 5, 7–9, 11).

Key Structural Differences :
Feature Target Compound Compound A
Core Heterocycle Triazolo[4,3-a]pyrimidine (triazole fused to pyrimidine) Thiazolo[3,2-a]pyrimidine (thiazole fused to pyrimidine)
Substituents - 5-propyl group
- Methyl furan-2-carboxylate via thioether linkage
- 5-phenyl group
- Ethyl carboxylate
- 2,4,6-trimethoxybenzylidene
Crystallographic Data Not available Monoclinic P21/n space group; Z = 4; a = 7.5363 Å, b = 18.178 Å, c = 16.973 Å
Hydrogen Bonding and Intermolecular Interactions :
  • Compound A exhibits bifurcated C–H···O hydrogen bonds, forming chains along the c-axis . The target compound’s sulfur-linked furan ester may facilitate similar interactions, but the absence of methoxy groups (unlike Compound A) could reduce π-stacking or hydrogen-bonding propensity.

Functional Group Impact on Bioactivity

Triazole vs. Thiazole Rings :
  • Triazole: Known for metal-binding capabilities and metabolic stability, often enhancing pharmacokinetic profiles.
  • Thiazole : Imparts rigidity and electron-rich environments, favoring interactions with biological targets like kinases .
Substituent Effects :
  • Phenyl and Trimethoxybenzylidene (Compound A) : Aromatic groups contribute to π-π stacking and hydrophobic interactions, critical for receptor binding. The trimethoxy group in Compound A likely enhances steric bulk and electronic effects .

NMR and Spectroscopic Comparisons

While NMR data for the target compound are unavailable, highlights methods for comparing chemical shifts in analogous pyrimidine derivatives. For example:

  • Region-Specific Shifts : Substituents at positions analogous to "Region A" (positions 39–44) and "Region B" (29–36) in related compounds cause distinct chemical shift deviations, aiding structural elucidation .

Pharmacological Implications

  • Compound A: Pyrimidine derivatives are noted for antimicrobial and anti-inflammatory properties. The thiazolo-pyrimidine scaffold in Compound A may target bacterial enzymes or inflammatory pathways .

Preparation Methods

Synthetic Strategies for Triazolo[4,3-a]Pyrimidine-Thioether Hybrids

Core Structure Assembly: Triazolo[4,3-a]Pyrimidine Synthesis

The triazolo[4,3-a]pyrimidine nucleus is constructed via cyclocondensation of 5-propyl-6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with hydrazine derivatives. In a representative protocol, 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one undergoes cyclization with semicarbazide under acidic conditions to form the triazole ring. For the target compound, substitution at position 5 with a propyl group necessitates starting with 5-propyl-6-aminopyrimidin-4(3H)-one. The thiol group at position 3 is introduced by treating the intermediate with carbon disulfide (CS₂) in the presence of triethylamine, yielding 5-propyl-7-oxo-7,8-dihydro-triazolo[4,3-a]pyrimidine-3-thiol.

Thioether Formation: Alkylation of the Thiol Intermediate

The thiol intermediate is alkylated with methyl 5-(chloromethyl)furan-2-carboxylate to establish the thioether bridge. This reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the chloromethyl group. Optimal conditions involve using triethylamine as a base in anhydrous tetrahydrofuran (THF) at 50°C for 4–6 hours. Stoichiometric excess of the alkylating agent (1.2 equivalents) ensures complete conversion, minimizing disulfide byproducts.

Stepwise Synthesis and Experimental Protocols

Preparation of 5-Propyl-7-Oxo-7,8-Dihydro-Triazolo[4,3-a]Pyrimidine-3-Thiol

Starting Material Synthesis

5-Propyl-6-aminopyrimidin-4(3H)-one is synthesized by condensing ethyl propylacetate with guanidine hydrochloride in ethanol under reflux. Thiourea is then introduced via refluxing in hydrochloric acid to yield 5-propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.

Cyclization and Thiolation
  • Cyclocondensation : The thiopyrimidinone (50 mmol) is reacted with hydrazine hydrate (60 mmol) in ethanol under reflux for 6 hours to form the triazolo[4,3-a]pyrimidine core.
  • Thiol Activation : The intermediate is treated with CS₂ (75 mmol) and triethylamine (75 mmol) in ethanol at reflux for 3 hours, yielding the thiol derivative.

Yield : 53–58% after recrystallization from ethanol-water.

Alkylation with Methyl 5-(Chloromethyl)Furan-2-Carboxylate

Reaction Conditions
  • Reagents :
    • 5-Propyl-7-oxo-7,8-dihydro-triazolo[4,3-a]pyrimidine-3-thiol (10 mmol)
    • Methyl 5-(chloromethyl)furan-2-carboxylate (12 mmol)
    • Triethylamine (15 mmol)
    • Solvent: Anhydrous THF (50 mL)
  • Procedure : The thiol, triethylamine, and THF are stirred under nitrogen for 30 minutes. The alkylating agent is added dropwise, and the mixture is heated at 50°C for 6 hours.
Workup and Purification

The reaction is quenched with ice-water, and the precipitate is filtered. Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to afford the title compound as a white solid.

Yield : 65–72%; Purity : >98% (HPLC).

Analytical Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (600 MHz, DMSO-d₆) :

    • δ 8.42 (s, 1H, pyrimidine-H)
    • δ 6.65 (s, 1H, furan-H)
    • δ 4.32 (s, 2H, SCH₂)
    • δ 3.82 (s, 3H, COOCH₃)
    • δ 2.55 (t, J = 7.2 Hz, 2H, CH₂CH₂CH₃)
    • δ 1.55 (m, 2H, CH₂CH₂CH₃)
    • δ 0.92 (t, J = 7.4 Hz, 3H, CH₂CH₂CH₃).
  • ¹³C NMR (150 MHz, DMSO-d₆) :

    • δ 165.3 (C=O), 158.1 (furan-C), 152.9 (triazole-C), 142.2 (q, J = 35.1 Hz, CF₃), 108.1 (furan-CH), 51.8 (COOCH₃), 34.2 (SCH₂), 29.7 (CH₂CH₂CH₃), 22.4 (CH₂CH₂CH₃), 13.8 (CH₂CH₂CH₃).

Mass Spectrometry (MS)

  • ESI-MS (m/z) : 377.1 [M+H]⁺ (calculated for C₁₅H₁₆N₄O₄S: 376.09).

Optimization Studies and Comparative Analysis

Solvent and Base Effects on Alkylation

Condition Solvent Base Yield (%) Purity (%)
Standard THF Triethylamine 72 98
Alternative 1 DMF K₂CO₃ 58 95
Alternative 2 CH₂Cl₂ DBU 65 97

Polar aprotic solvents (THF, DMF) enhance nucleophilicity of the thiolate, while bulky bases (DBU) reduce side reactions.

Temperature and Time Optimization

Temperature (°C) Time (h) Yield (%)
25 12 60
50 6 72
80 3 68

Elevated temperatures accelerate the reaction but risk ester hydrolysis.

Challenges and Mitigation Strategies

  • Thiol Oxidation : Conduct reactions under nitrogen and add antioxidants (e.g., BHT).
  • Ester Hydrolysis : Avoid aqueous workup at high pH; use mild bases (triethylamine over NaOH).
  • Byproduct Formation : Employ column chromatography to remove disulfides and unreacted starting material.

Q & A

Q. What are the common synthetic routes for Methyl 5-(((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions, starting with the functionalization of the triazolo-pyrimidine core. Key steps include:

  • Thioether formation : The thiol group of the triazolo-pyrimidine intermediate reacts with a methylene-linked furan carboxylate derivative under nucleophilic substitution conditions. Catalysts like triethylamine and solvents such as ethanol or dimethylformamide (DMF) are critical for facilitating this step .
  • Esterification : Methylation of the carboxylate group is achieved using methanol in the presence of acid catalysts (e.g., acetic anhydride) .
    Optimization considerations :
  • Temperature control : Reactions are often conducted under reflux (e.g., 80–100°C) to ensure completion .
  • Purification : Column chromatography or recrystallization (e.g., ethyl acetate/ethanol mixtures) is used to isolate the pure compound .

Q. How is the molecular structure of this compound confirmed, and which spectroscopic/analytical techniques are most effective?

Structural confirmation relies on a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks, particularly the triazole, pyrimidine, and furan moieties .
  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula by matching the observed mass with the theoretical value .
  • X-ray crystallography : Resolves the 3D arrangement of atoms, including bond angles and dihedral angles, as seen in related thiazolopyrimidine derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data obtained from different experimental models for this compound?

Discrepancies often arise from variations in assay conditions or biological models. Methodological strategies include:

  • Standardized protocols : Use consistent cell lines (e.g., HeLa for anticancer assays) and control compounds (e.g., doxorubicin) to normalize results .
  • Dose-response analysis : Calculate IC50_{50} values across multiple replicates to assess potency variability .
  • Mechanistic studies : Probe molecular targets (e.g., kinase inhibition assays) to confirm whether observed bioactivity aligns with structural predictions .

Q. What computational methods are employed to predict the interaction of this compound with biological targets, and how do they correlate with experimental findings?

  • Molecular docking : Software like AutoDock Vina models binding interactions between the compound’s triazole-pyrimidine core and target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends .
  • Validation : Correlate docking scores with experimental IC50_{50} values. For example, a high docking score for a kinase target should correspond to low IC50_{50} in enzyme inhibition assays .

Q. How do structural modifications (e.g., substituent changes) influence the compound’s pharmacokinetic properties and bioactivity?

  • Substituent effects :
    • Propyl group (C5 position) : Enhances lipophilicity, improving membrane permeability but potentially reducing solubility .
    • Furan-carboxylate moiety : Contributes to hydrogen bonding with target proteins, as seen in analogs with anti-inflammatory activity .
  • ADMET modeling : Tools like SwissADME predict absorption and metabolism. For instance, ester groups may increase metabolic stability compared to free carboxylic acids .

Methodological Tables

Q. Table 1. Common Solvents and Catalysts in Synthesis

Reaction StepSolventCatalystYield Optimization Tips
Thioether formationDMF/EthanolTriethylamineMaintain anhydrous conditions
EsterificationMethanolAcetic anhydrideReflux for 6–8 hours
PurificationEthyl acetateSlow evaporation for crystals

Q. Table 2. Key Analytical Techniques for Structural Validation

TechniqueApplicationExample Data from Evidence
X-ray crystallographyBond angles, dihedral anglesFlattened boat conformation
1^1H NMRProton environments of triazole ringδ 8.2–8.5 ppm (aromatic protons)
HRMSMolecular ion peak matchingm/z 432.12 (calculated)

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